molecular formula C10H20NO6P B13012185 Ethyl 2-(diethyl phosphono)-2-acetamidoacetate

Ethyl 2-(diethyl phosphono)-2-acetamidoacetate

Cat. No.: B13012185
M. Wt: 281.24 g/mol
InChI Key: NGYQCNJIUGBWQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(diethyl phosphono)-2-acetamidoacetate is an organophosphorus compound that has garnered interest due to its versatile applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of both phosphonate and acetamido functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(diethyl phosphono)-2-acetamidoacetate can be synthesized through a multi-step process. One common method involves the reaction of diethyl phosphonoacetate with acetamide in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, with the temperature maintained around 0-5°C to prevent any side reactions. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of microwave-assisted synthesis has also been explored to accelerate the reaction rate and enhance the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(diethyl phosphono)-2-acetamidoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Phosphonic acids

    Reduction: Phosphine derivatives

    Substitution: Substituted acetamido derivatives

Scientific Research Applications

Ethyl 2-(diethyl phosphono)-2-acetamidoacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(diethyl phosphono)-2-acetamidoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic the phosphate moiety, allowing the compound to act as a competitive inhibitor of enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(diethoxyphosphoryl)propanoate
  • Triethyl phosphonoacetate
  • Diethyl phosphonoacetate

Uniqueness

Ethyl 2-(diethyl phosphono)-2-acetamidoacetate stands out due to its dual functional groups, which confer unique reactivity and versatility. Unlike other similar compounds, it can participate in a broader range of chemical reactions and has more diverse applications in scientific research and industry .

Conclusion

This compound is a valuable compound with significant potential in various fields. Its unique chemical properties and reactivity make it a versatile reagent for synthetic chemistry, biological studies, and industrial applications. Continued research and development in this area are likely to uncover even more applications and enhance our understanding of its mechanisms of action.

Properties

Molecular Formula

C10H20NO6P

Molecular Weight

281.24 g/mol

IUPAC Name

ethyl 2-acetamido-2-diethoxyphosphorylacetate

InChI

InChI=1S/C10H20NO6P/c1-5-15-10(13)9(11-8(4)12)18(14,16-6-2)17-7-3/h9H,5-7H2,1-4H3,(H,11,12)

InChI Key

NGYQCNJIUGBWQX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(NC(=O)C)P(=O)(OCC)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.